Impact of Chiral Center Count on Biological Activity and Selectivity in Tetrahydrofuran Amines
The presence of two chiral centers in 2-ethyloxolan-3-amine fundamentally alters its biological profile compared to achiral analogs like N-ethyloxolan-3-amine (which has zero chiral centers) [1]. Research on structurally related tetrahydrofuran amines demonstrates that the introduction of chirality and its specific configuration is a primary driver of target selectivity. In studies of jaspine B analogues, for instance, modifications to the tetrahydrofuran amine scaffold, including stereochemical changes, resulted in a complete loss of cytotoxic activity against certain cell lines, with IC50 values shifting from sub-micromolar to >10 µM, underscoring that stereochemistry is not an inert feature but a critical determinant of function [2].
| Evidence Dimension | Stereochemical complexity (number of chiral centers) |
|---|---|
| Target Compound Data | 2 (positions 2 and 3) |
| Comparator Or Baseline | N-ethyloxolan-3-amine (CAS 1292902-62-5): 0 chiral centers |
| Quantified Difference | The target compound possesses 2 chiral centers versus 0 for the comparator, creating a fundamental difference in potential for stereospecific interactions. |
| Conditions | Analysis of chemical structure and stereochemical properties. |
Why This Matters
This structural difference directly correlates with the potential for enhanced selectivity in drug discovery, as biological targets are chiral, making 2-ethyloxolan-3-amine a non-interchangeable, high-value starting material for enantioselective synthesis.
- [1] N-ethyloxolan-3-amine. (n.d.). Chem960. Retrieved from https://m.chem960.com/molecule/1292902-62-5.html View Source
- [2] HAL TEI export of inserm-04963295. (n.d.). HAL. Retrieved from https://inserm.hal.science/inserm-04963295 View Source
